molecular formula C16H11NO2S B1304430 2-(2-Phenylthiazol-4-yl)benzoic acid CAS No. 60510-56-7

2-(2-Phenylthiazol-4-yl)benzoic acid

Cat. No. B1304430
CAS RN: 60510-56-7
M. Wt: 281.3 g/mol
InChI Key: KJTDLBFUDMTJMD-UHFFFAOYSA-N
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Description

2-(2-Phenylthiazol-4-yl)benzoic acid (PTBA) is an organic compound that is widely used in scientific research. PTBA is a derivative of benzoic acid, and has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal. It has been used in the study of various diseases, including cancer, Alzheimer’s disease, and diabetes. PTBA has also been used to study the effects of environmental pollutants on human health.

Scientific Research Applications

Antimicrobial and Antifungal Activity

2-(2-Phenylthiazol-4-yl)benzoic acid and its derivatives have been studied for their antimicrobial and antifungal properties. For example, certain metal complexes of a related compound, 2-hydroxy-3-((4-(4-phenylthiazol-2-yl) semicarbazide) methyl) benzoic acid, showed significant antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Karabasannavar, Allolli, & Kalshetty, 2017).

Synthesis and Characterization

The synthesis and characterization of this compound are crucial in understanding its chemical properties and potential applications. Research has focused on the synthesis of this compound and its derivatives, laying the groundwork for further exploration of its applications in various fields, such as plant growth regulation (Teitei, 1980).

Potential in Plant Growth Regulation

Some studies have explored the potential of this compound derivatives as plant growth regulators. This indicates a possible agricultural application, where these compounds could be used to influence the growth and development of plants (Harris & Huppatz, 1978).

Structural Analysis and Activity Predictions

There has been significant research into the structural analysis and activity predictions of benzoic acid derivatives. Studies have shown that the structural motifs of these compounds, including this compound, can be linked to various biological activities, suggesting their potential in drug discovery and other scientific applications (Dinesh, 2013).

Anticancer Properties

The anticancer properties of this compound derivatives have been a subject of investigation. Certain metal complexes of related compounds have shown effectiveness against cancer cell lines, indicating potential therapeutic applications in oncology (Rizk, Emara, & Mahmoud, 2021).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(2-Phenylthiazol-4-yl)benzoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of this compound are currently unknown .

properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDLBFUDMTJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377604
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60510-56-7
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 2-(2-Phenylthiazol-4-yl)benzoic acid?

A1: The synthesis of this compound is significant because it represents a step towards developing new plant growth regulators. [] This compound belongs to a group of o-carboxyphenyl derivatives of heterocyclic compounds being investigated for their potential effects on plant growth. [] The study aimed to explore various synthetic routes for these compounds, paving the way for further research into their biological activity and potential applications in agriculture. []

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